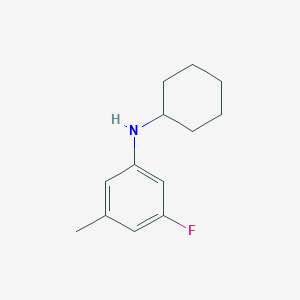

N-cyclohexyl-3-fluoro-5-methylaniline

Description

N-cyclohexyl-3-fluoro-5-methylaniline: is an organic compound that belongs to the class of anilines It features a cyclohexyl group attached to the nitrogen atom, a fluorine atom at the third position, and a methyl group at the fifth position of the benzene ring

Properties

IUPAC Name |

N-cyclohexyl-3-fluoro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-7-11(14)9-13(8-10)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRFEACSVNBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-fluoro-5-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-5-methylchlorobenzene with cyclohexylamine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-fluoro-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-cyclohexyl-3-fluoro-5-methylaniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyclohexyl-3-fluoroaniline: Similar structure but lacks the methyl group at the fifth position.

N-cyclohexyl-5-methylaniline: Similar structure but lacks the fluorine atom at the third position.

N-cyclohexylaniline: Lacks both the fluorine and methyl groups.

Uniqueness: N-cyclohexyl-3-fluoro-5-methylaniline is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

N-cyclohexyl-3-fluoro-5-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an aniline structure with a fluorine atom and a methyl group on the aromatic ring. This unique configuration contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit cell proliferation in several cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values comparable to known chemotherapeutics, indicating its potential as a candidate for cancer treatment .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It may inhibit enzymes related to cell proliferation or induce apoptosis in cancer cells. The presence of the fluorine atom is thought to enhance binding affinity to target proteins, thus modulating their activity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant against various strains | |

| Anticancer | Cytotoxic with IC50 values < 10 µM |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers treated several human cancer cell lines (e.g., MCF7, A549) with varying concentrations of the compound. The results indicated that at concentrations around 10 µM, significant apoptosis was observed, alongside cell cycle arrest at the G1 phase. These findings suggest that this compound could be further explored as a potent anticancer agent .

Comparative Analysis with Similar Compounds

This compound was compared to other aniline derivatives to assess its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Yes | < 10 µM |

| N-(Cyclopentylmethyl)-3-fluoroaniline | Moderate | > 20 µM |

| N-(Cyclopentylmethyl)-5-methylaniline | Low | > 30 µM |

The data suggests that this compound possesses superior biological activity compared to some structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.